1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)-4-(4-chloro-2-methoxyphenyl)sulfonylpiperazine
- 1-(1-Adamantyl)-4-(4-bromo-2-methoxyphenyl)sulfonylpiperazine
- 1-(1-Adamantyl)-4-(4-iodo-2-methoxyphenyl)sulfonylpiperazine
Uniqueness
1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the adamantyl and sulfonylpiperazine moieties also contributes to its distinct properties.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3S/c1-27-19-11-18(22)2-3-20(19)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESSCCYGRDPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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